molecular formula C18H21BrN4S B5120680 4-N,4-N-diethyl-1-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzene-1,4-diamine;hydrobromide

4-N,4-N-diethyl-1-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzene-1,4-diamine;hydrobromide

Cat. No.: B5120680
M. Wt: 405.4 g/mol
InChI Key: PMKPWSCJDDEUQA-UHFFFAOYSA-N
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Description

4-N,4-N-diethyl-1-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzene-1,4-diamine;hydrobromide is a complex organic compound that features a benzene ring substituted with diethylamine and pyridinyl-thiazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-N,4-N-diethyl-1-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzene-1,4-diamine typically involves multi-step organic reactions. One common method includes the reaction of 4-bromo-1,3-thiazole with 4-aminopyridine to form the pyridinyl-thiazole intermediate. This intermediate is then reacted with 4-N,4-N-diethyl-1,4-phenylenediamine under specific conditions to yield the target compound. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-N,4-N-diethyl-1-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzene-1,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridinyl and thiazole rings, using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: NaOH in aqueous or alcoholic solutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

4-N,4-N-diethyl-1-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzene-1,4-diamine has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.

    Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.

    Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 4-N,4-N-diethyl-1-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzene-1,4-diamine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. The specific pathways involved depend on the biological context and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    N,N,N’,N’-tetrakis(4-pyridyl)-1,4-phenylenediamine: A similar compound with multiple pyridyl groups.

    4-(4-pyridinyl)benzeneamine: Another related compound with a pyridinyl group attached to a benzene ring.

Uniqueness

4-N,4-N-diethyl-1-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzene-1,4-diamine is unique due to its combination of diethylamine and pyridinyl-thiazole groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-N,4-N-diethyl-1-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzene-1,4-diamine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4S.BrH/c1-3-22(4-2)16-7-5-15(6-8-16)20-18-21-17(13-23-18)14-9-11-19-12-10-14;/h5-13H,3-4H2,1-2H3,(H,20,21);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMKPWSCJDDEUQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)NC2=NC(=CS2)C3=CC=NC=C3.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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